Bienvenue dans la boutique en ligne BenchChem!

4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid

Medicinal Chemistry Conformational Restriction Spirocyclic Building Blocks

Choose this spirocyclic pyrrolopyrazole-2'-carboxylic acid for SHP2 and ALK5 inhibitor SAR. The spirocyclopropane constraint enforces rigid orthogonal geometry (Complexity 262 vs 183), reducing rotatable bonds to one—ideal for fragment-based drug discovery. The 2'-COOH handle enables amide/ester elaboration for patent-driven chemotypes. Low MW (178.19), TPSA 55.1 Ų. Avoid regioisomeric 3'-COOH analogs; ensure conformational uniqueness. 95% purity.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 2287271-02-5
Cat. No. B2553280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid
CAS2287271-02-5
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESC1CC12CC3=CC(=NN3C2)C(=O)O
InChIInChI=1S/C9H10N2O2/c12-8(13)7-3-6-4-9(1-2-9)5-11(6)10-7/h3H,1-2,4-5H2,(H,12,13)
InChIKeyLKEOFDAOEVNGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid (CAS 2287271-02-5): Core Structural Identity and Scaffold Context


4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid (CAS 2287271-02-5) is a spirocyclic heterocyclic building block with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. It features a unique fusion of a cyclopropane ring spiro-joined to a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) core bearing a carboxylic acid at the 2'-position [1]. The compound belongs to the broader dihydropyrrolo[1,2-b]pyrazole class, which has been investigated for ALK5 kinase inhibition [2] and SHP2 phosphatase inhibition [3], positioning this spirocyclic variant as a conformationally constrained analog of pharmaceutical relevance.

Why 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with simpler DPP analogs (e.g., CAS 796729-03-8 or CAS 2411243-63-3) or with the regioisomeric 3'-carboxylic acid (CAS 2940957-75-3) introduces measurable differences in molecular topology, conformational freedom, and physicochemical properties that can alter synthetic derivatization outcomes and biological target engagement [1]. The spirocyclopropane moiety imposes a rigid orthogonal geometry—reducing the rotatable bond count and increasing molecular complexity (Complexity Score 262 vs. 183 for the non-spiro analog [2])—while the 2'-carboxylic acid regiochemistry dictates distinct reactivity and hydrogen-bonding vectors compared to the 3'-isomer . These structural distinctions are non-trivial for structure-activity relationship (SAR) studies and patent landscape navigation.

Quantitative Differentiation Evidence for 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid (CAS 2287271-02-5)


Spirocyclopropane Conformational Constraint vs. Non-Spiro DPP Analog: Molecular Complexity and Topological Polar Surface Area

The target compound incorporates a spiro-fused cyclopropane at the 5-position of the DPP core, replacing the flexible C-5 methylene of the parent scaffold. Compared to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8), the spiro compound exhibits a higher molecular complexity score (262 vs. 183, +43%), increased molecular weight (178.19 vs. 152.15 g/mol, +17%), and a higher computed XLogP3-AA (0.7 vs. 0.5, +40%) indicative of modestly increased lipophilicity [1][2]. The topological polar surface area (TPSA) remains identical at 55.1 Ų, confirming that the spirocyclopropane adds three-dimensional character without altering polar surface interactions [1][2].

Medicinal Chemistry Conformational Restriction Spirocyclic Building Blocks

Spirocyclopropane vs. Gem-Dimethyl Substitution: Differential Conformational Rigidity and Fractional sp³ Character

Both the target spirocyclopropane compound and 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 2411243-63-3) introduce quaternary carbon substitution at the DPP 5-position, but via fundamentally different geometries. The spirocyclopropane enforces a rigid orthogonal orientation (cyclopropane plane approximately perpendicular to the DPP ring system), while the gem-dimethyl analog permits greater conformational flexibility around the C5 center [1]. The spiro compound has a molecular formula of C₉H₁₀N₂O₂ (MW 178.19) versus C₉H₁₂N₂O₂ (MW 180.20) for the gem-dimethyl analog—the spiro compound contains two fewer hydrogen atoms, reflecting its higher degree of unsaturation and greater fractional sp³ character density [1]. The cyclopropane ring also provides a unique vector for further derivatization not available with gem-dimethyl substitution.

Conformational Analysis Drug Design Fsp3 Optimization

2'-Carboxylic Acid vs. 3'-Carboxylic Acid Regioisomer: Differential Hydrogen-Bonding Geometry and Synthetic Utility

The target compound bears the carboxylic acid at the 2'-position of the pyrazole ring, whereas the regioisomer 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-3'-carboxylic acid (CAS 2940957-75-3) places the carboxylic acid at the 3'-position . This positional difference alters the distance and orientation of the carboxyl group relative to the spirocyclopropane and the DPP core nitrogen atoms. In related DPP-based ALK5 inhibitors, the 2-position substitution pattern has been critical for kinase hinge-region binding interactions [1]. Both regioisomers are commercially available at 98% purity from Leyan, enabling direct comparative SAR studies .

Regiochemistry Medicinal Chemistry Building Block Selection

Commercial Availability and Purity Benchmarking Against Non-Spiro DPP-2-carboxylic Acid

The target spiro compound is commercially available from multiple vendors with documented purity specifications. 10xchem offers the compound at 95% purity (50 mg, $497.00) , while Leyan supplies it at 98% purity . By comparison, the non-spiro analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8) is available at 95% purity from Macklin at approximately ¥51/250 mg (~$7 USD/250 mg) [1], reflecting a substantially lower cost-per-gram for the simpler scaffold. The spiro compound commands a significant price premium (approximately 70-100× per gram at the 50-100 mg scale) consistent with its greater synthetic complexity and lower commercial availability [1]. The compound is classified under GHS as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Procurement Building Block Sourcing Purity Specifications

Scaffold Relevance for SHP2 and ALK5 Inhibitor Programs: Class-Level Patent and Literature Context

The spirocyclic pyrrolo[1,2-b]pyrazole scaffold has been the subject of recent patent filings for therapeutic applications. Chia Tai Tianqing and Medshine Discovery disclosed pyrrolopyrazole spiro compounds as SHP2 phosphatase inhibitors in US 2024/0409543 A1 (filed October 2022), claiming utility in cancer treatment [1]. In parallel, the broader DPP scaffold has demonstrated validated ALK5 kinase inhibitory activity, with 2,3,4-substituted 5,5-dimethyl-DPP derivatives achieving submicromolar IC₅₀ values and dose-dependent SMAD2 dephosphorylation in cellular assays [2]. While no direct biological data have been published specifically for CAS 2287271-02-5, its spirocyclic DPP-2-carboxylic acid architecture positions it as a key intermediate or scaffold-hopping candidate for both SHP2 and ALK5 programs. The spiro constraint provides a patentably distinct chemotype relative to gem-dimethyl DPP analogs [1][2].

Kinase Inhibition SHP2 Phosphatase Patent Landscape

Optimal Procurement and Application Scenarios for 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid (CAS 2287271-02-5)


SHP2 Phosphatase Inhibitor Lead Optimization: Scaffold-Hopping from Gem-Dimethyl to Spirocyclopropane DPP Cores

Medicinal chemistry teams pursuing SHP2 inhibitors can deploy this compound as a key intermediate for generating spirocyclopropane-constrained analogs. The recent patent filing by Chia Tai Tianqing (US 2024/0409543 A1) explicitly claims pyrrolopyrazole spiro compounds for SHP2-related indications, establishing a clear intellectual property trajectory for this chemotype [1]. The 2'-carboxylic acid serves as a versatile handle for amide coupling or esterification to explore SAR around the solvent-exposed region of the SHP2 binding pocket. The spiro constraint may improve selectivity versus off-target phosphatases compared to more flexible DPP analogs, though direct selectivity data remain to be generated.

ALK5 Kinase Inhibitor SAR Expansion with Conformationally Restricted Building Blocks

The validated ALK5 inhibitory activity of substituted DPP derivatives (submicromolar IC₅₀ range, confirmed by SMAD2 dephosphorylation assays [2]) supports the use of this spiro building block for ALK5 inhibitor optimization. The increased molecular complexity (Complexity Score 262 vs. 183 for non-spiro analog) and modestly elevated lipophilicity (ΔXLogP3-AA +0.2) may translate into differentiated kinase selectivity profiles [3]. Researchers can leverage the 2'-carboxylic acid for direct elaboration into amide, ester, or heterocycle-linked analogs targeting the ALK5 ATP-binding site.

Fragment-Based Drug Discovery (FBDD) Library Design with Three-Dimensional Spirocyclic Scaffolds

The compound's low molecular weight (178.19 g/mol), favorable TPSA (55.1 Ų), and only one rotatable bond make it an attractive fragment-sized scaffold for FBDD libraries [3]. The spirocyclopropane introduces three-dimensional shape diversity—a desirable feature for fragment libraries targeting protein-protein interfaces or challenging binding sites. The 98% purity grade from Leyan meets the stringent quality requirements for fragment screening campaigns, where impurities can confound hit identification.

Synthetic Methodology Development: Cyclopropane Strain-Driven Late-Stage Functionalization

Organic chemistry groups developing C-H functionalization or cyclopropane ring-opening methodologies can use this compound as a structurally well-defined substrate. The cyclopropane ring (~27.5 kcal/mol strain energy) provides a thermodynamic driving force for selective transformations, while the carboxylic acid and pyrazole nitrogen atoms offer additional coordination sites for transition metal catalysis [4]. The commercial availability at defined purity (95-98%) across multiple vendors facilitates reproducible methodology studies.

Quote Request

Request a Quote for 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.